Cas no 1006476-27-2 ((3-methoxyphenyl)methyl(1-methyl-1H-pyrazol-4-yl)methylamine)

(3-Methoxyphenyl)methyl(1-methyl-1H-pyrazol-4-yl)methylamine is a versatile amine derivative featuring a methoxyphenyl and a methylpyrazole moiety, offering potential utility in pharmaceutical and agrochemical research. Its structural framework combines aromatic and heterocyclic components, enabling interactions with diverse biological targets. The methoxy group enhances solubility and electronic properties, while the pyrazole ring contributes to stability and binding affinity. This compound may serve as a key intermediate in the synthesis of bioactive molecules, including receptor modulators or enzyme inhibitors. Its well-defined chemical structure allows for precise functionalization, making it valuable for exploratory studies in medicinal chemistry and material science applications. High purity and consistent quality ensure reliable performance in research settings.
(3-methoxyphenyl)methyl(1-methyl-1H-pyrazol-4-yl)methylamine structure
1006476-27-2 structure
Product Name:(3-methoxyphenyl)methyl(1-methyl-1H-pyrazol-4-yl)methylamine
CAS No:1006476-27-2
MF:C13H17N3O
MW:231.293582677841
MDL:MFCD04968192
CID:3058422
PubChem ID:19618917
Update Time:2025-05-21

(3-methoxyphenyl)methyl(1-methyl-1H-pyrazol-4-yl)methylamine Chemical and Physical Properties

Names and Identifiers

    • N-(3-Methoxybenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine
    • (3-methoxyphenyl)methyl(1-methyl-1H-pyrazol-4-yl)methylamine
    • 1-(3-methoxyphenyl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine
    • MFCD04968192
    • AKOS000306788
    • CS-0439663
    • N-[(3-Methoxyphenyl)methyl]-1-methyl-1H-pyrazole-4-methanamine
    • F75846
    • 1006476-27-2
    • N-(3-METHOXYBENZYL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE
    • 1-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine
    • BBL039824
    • EN300-229180
    • [(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
    • [(3-methoxyphenyl)methyl][(1-methylpyrazol-4-yl)methyl]amine
    • STK349389
    • DTXSID701179382
    • GQB47627
    • MDL: MFCD04968192
    • Inchi: 1S/C13H17N3O/c1-16-10-12(9-15-16)8-14-7-11-4-3-5-13(6-11)17-2/h3-6,9-10,14H,7-8H2,1-2H3
    • InChI Key: IDLLZCSDDQSOTM-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=CC(=C1)CNCC1C=NN(C)C=1

Computed Properties

  • Exact Mass: 231.137162174g/mol
  • Monoisotopic Mass: 231.137162174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 39.1Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 372.4±27.0 °C at 760 mmHg
  • Flash Point: 179.0±23.7 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

(3-methoxyphenyl)methyl(1-methyl-1H-pyrazol-4-yl)methylamine Security Information

(3-methoxyphenyl)methyl(1-methyl-1H-pyrazol-4-yl)methylamine Pricemore >>

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Additional information on (3-methoxyphenyl)methyl(1-methyl-1H-pyrazol-4-yl)methylamine

Research Briefing on (3-methoxyphenyl)methyl(1-methyl-1H-pyrazol-4-yl)methylamine (CAS: 1006476-27-2)

In recent years, the compound (3-methoxyphenyl)methyl(1-methyl-1H-pyrazol-4-yl)methylamine (CAS: 1006476-27-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The following briefing synthesizes the latest research findings, methodologies, and implications associated with this compound.

The primary focus of recent studies has been on elucidating the pharmacological properties and mechanisms of action of (3-methoxyphenyl)methyl(1-methyl-1H-pyrazol-4-yl)methylamine. Researchers have employed advanced techniques such as high-throughput screening, molecular docking, and in vitro/in vivo assays to investigate its interactions with biological targets. Preliminary results suggest that this compound exhibits notable activity as a modulator of specific neurotransmitter systems, making it a candidate for further development in neurological and psychiatric disorders.

One of the key findings from a 2023 study published in the Journal of Medicinal Chemistry highlights the compound's affinity for serotonin and dopamine receptors. The study utilized radioligand binding assays to demonstrate its selective binding profile, which could pave the way for novel treatments for conditions such as depression and Parkinson's disease. Additionally, the compound's metabolic stability and pharmacokinetic properties were evaluated, showing favorable oral bioavailability and half-life in preclinical models.

Another significant area of research involves the synthesis and optimization of (3-methoxyphenyl)methyl(1-methyl-1H-pyrazol-4-yl)methylamine derivatives. Recent work has focused on modifying the methoxy and pyrazole groups to enhance potency and reduce off-target effects. Computational chemistry approaches, including quantitative structure-activity relationship (QSAR) modeling, have been instrumental in guiding these structural modifications. These efforts have yielded several analogs with improved therapeutic indices, as reported in a recent ACS Chemical Neuroscience publication.

Beyond its neurological applications, (3-methoxyphenyl)methyl(1-methyl-1H-pyrazol-4-yl)methylamine has also been explored for its potential in oncology. A 2024 study in Bioorganic & Medicinal Chemistry Letters revealed that the compound exhibits inhibitory effects on certain cancer cell lines, particularly those associated with solid tumors. The mechanism appears to involve the disruption of cellular signaling pathways critical for tumor proliferation. These findings underscore the compound's versatility and warrant further investigation in diverse therapeutic contexts.

In conclusion, (3-methoxyphenyl)methyl(1-methyl-1H-pyrazol-4-yl)methylamine (CAS: 1006476-27-2) represents a promising scaffold for drug development across multiple disease areas. Ongoing research aims to refine its pharmacological profile, optimize its synthetic routes, and explore its full therapeutic potential. The compound's unique structural and functional attributes position it as a valuable candidate for future clinical and translational studies in the chemical biology and pharmaceutical sectors.

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